3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride
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Overview
Description
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride is a chemical compound with the CAS Number: 2225136-22-9 . It has a molecular weight of 283.28 .
Physical and Chemical Properties The compound is a powder at room temperature . The InChI Code for this compound is 1S/C13H26N2.2ClH/c14-9-4-10-15-11-7-13 (8-12-15)5-2-1-3-6-13;;/h1-12,14H2;2*1H .
Scientific Research Applications
Synthesis Applications
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride and its derivatives have been extensively explored in synthetic chemistry. One notable application is the development of a new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), for synthesizing N-protected amino acid-ASUD esters, which are active esters useful in peptide synthesis. This compound, synthesized by reacting N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione (HO-ASUD) with diphenyl chlorophosphate, offers a stable and high-yield method for producing ASUD active esters while maintaining the enantiomeric purity of the amino acid, thus eliminating the need for DCC, a potent skin allergen previously used in such syntheses (Rao et al., 2016).
Pharmacological Screening
Another research domain focuses on the synthesis and pharmacological screening of various spiro compounds, including azaspirodione, azaspirane, and bis-azaspirodione derivatives. These compounds have been synthesized through reactions involving 3-oxaspiro[5.5]undecane-2.4-dione with different amino compounds, leading to the creation of N-substituted azaspirodiones. Their pharmacological screening included evaluating their potential anti-cancer activities by observing significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice et al., 1973).
Enantioselective Syntheses
The concise enantioselective total syntheses of naturally occurring 2-azaspiro[5,5]undecan-7-ol alkaloids like (–)-isonitramine, (–)-sibirine, and (+)-nitramine have been achieved starting from enantiomerically pure materials. This process, involving diastereoselective Hosomi–Sakurai allylation followed by ring-closing metathesis, underscores the complex's utility in synthesizing biologically active compounds with potential therapeutic applications (Pandey et al., 2011).
Antiviral Applications
Furthermore, the exploration of spirocyclic scaffolds for the design of potential inhibitors of soluble epoxide hydrolase (sEH) has led to the nomination of a racemic lead compound showing significant solubility in aqueous solutions, low lipophilicity, and excellent oral bioavailability in mice. This discovery opens new avenues for developing therapeutic agents for cardiovascular disease, inflammation, and pain management (Lukin et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(3-azaspiro[5.5]undecan-3-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c14-9-4-10-15-11-7-13(8-12-15)5-2-1-3-6-13;;/h1-12,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLGDVKVAXTJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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